2,2'-Anhydro-L-uridine
Overview
Description
2,2’-Anhydro-L-uridine is a nucleoside analog with the molecular formula C₉H₁₀N₂O₅ It is a derivative of uridine, where the 2’ and 3’ hydroxyl groups are replaced by an anhydro bridge, forming a bicyclic structure
Scientific Research Applications
2,2’-Anhydro-L-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: The compound serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products
Mechanism of Action
Target of Action
The primary target of 2,2’-Anhydro-L-uridine is uridine phosphorylase , a key enzyme involved in the pyrimidine salvage pathway . This enzyme plays a crucial role in the conversion of uridine to uracil, which is then used in the synthesis of nucleotides.
Mode of Action
2,2’-Anhydro-L-uridine acts as an inhibitor of uridine phosphorylase . By binding to this enzyme, it prevents the conversion of uridine to uracil, thereby disrupting the pyrimidine salvage pathway. This disruption can lead to a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription.
Biochemical Pathways
The primary biochemical pathway affected by 2,2’-Anhydro-L-uridine is the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. By inhibiting uridine phosphorylase, 2,2’-Anhydro-L-uridine disrupts this pathway, leading to a decrease in the availability of pyrimidines for nucleic acid synthesis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-Anhydro-L-uridine are not readily available, it is known that uridine, the compound from which 2,2’-Anhydro-L-uridine is derived, is rapidly cleared from the plasma with a terminal half-life of approximately 17.5 minutes . The volume of distribution is 481 ml/kg, and the plasma uridine clearance is calculated to be 1.70 l/min
Result of Action
The inhibition of uridine phosphorylase by 2,2’-Anhydro-L-uridine leads to a disruption in the pyrimidine salvage pathway . This can result in a decrease in the synthesis of nucleotides, which are essential for DNA replication and RNA transcription. This disruption can potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Analysis
Biochemical Properties
2,2’-Anhydro-L-uridine is involved in nucleoside synthesis . It interacts with various enzymes, proteins, and other biomolecules, contributing to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
2,2’-Anhydro-L-uridine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by affecting metabolic homeostasis, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to rejuvenate aged human stem cells and promote regeneration of various tissues .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Anhydro-L-uridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of cell membranes and synaptic structures in neurons .
Temporal Effects in Laboratory Settings
The effects of 2,2’-Anhydro-L-uridine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of 2,2’-Anhydro-L-uridine vary with different dosages in animal models . Studies have shown that it has prophylactic potential against atrial fibrillation, suggesting that raising the plasma uridine level may have beneficial effects .
Metabolic Pathways
2,2’-Anhydro-L-uridine is involved in several metabolic pathways, including pyrimidine metabolism . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’-Anhydro-L-uridine within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of 2,2’-Anhydro-L-uridine and its effects on activity or function are areas of active research . It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Anhydro-L-uridine typically involves the dehydration of uridine. One common method uses carboxylic acid diester as a dewatering agent in an anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA) solvent. The reaction is carried out at temperatures ranging from 85 to 130°C. After the reaction, the product is isolated by adding a mixed solution of ethanol, acetone, dioxane, ethyl acetate, or acetonitrile, followed by stirring and separation .
Industrial Production Methods: The industrial preparation of 2,2’-Anhydro-L-uridine follows similar principles but is optimized for large-scale production. The process involves the use of safer and more environmentally friendly solvents and reagents, minimizing waste and ensuring higher yields .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Anhydro-L-uridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydro bridge can be opened to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the anhydro bridge.
Major Products: The major products formed from these reactions include various uracil and dihydro derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
- 2,2’-Anhydro-1-β-L-arabinofuranosyl-uracil
- 2’-O-Methyl-L-nucleosides
- 2’-O-MOE-L-nucleosides
Comparison: 2,2’-Anhydro-L-uridine is unique due to its anhydro bridge, which imparts stability and resistance to enzymatic degradation. Compared to other nucleoside analogs, it has a more rigid structure, which can enhance its binding affinity to target enzymes and improve its therapeutic potential .
Properties
IUPAC Name |
(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-JPCMASIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446477 | |
Record name | 2,2'-Anhydro-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31501-46-9 | |
Record name | 2,2'-Anhydro-L-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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